molecular formula C17H12FNO2S2 B461610 (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 292173-32-1

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B461610
CAS No.: 292173-32-1
M. Wt: 345.4g/mol
InChI Key: FFEBBDNRRKNEKX-DHDCSXOGSA-N
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Description

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, potentially inhibiting the growth of harmful microorganisms.

Medicine

In the medical field, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(3-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

Compared to its analogs, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Biological Activity

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazolidin-4-ones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C17H16FNO2S
  • Molecular Weight : 317.38 g/mol
  • Structural Features :
    • A thiazolidin-4-one core
    • A fluorophenyl group at position 3
    • A methoxybenzylidene group at position 5

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a range of biological activities. The specific compound this compound has been studied for its anticancer properties, among other effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific molecular targets related to tumor growth.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AM-HeLa (Cervical)12.5
Compound BPC3 (Prostate)15.0
(Z)-3-(3-F)M-HeLaTBDCurrent Study
Compound DChang Liver Cells>50

The selectivity index (SI), which compares the cytotoxicity against normal cells versus cancer cells, is crucial for evaluating the therapeutic potential of these compounds. A higher SI indicates a more favorable profile.

The proposed mechanisms through which thiazolidin-4-one derivatives exert their anticancer effects include:

  • Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells.
  • Disruption of Cell Cycle : Some studies suggest that these compounds can interfere with the normal cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidin-4-one derivatives, including those structurally similar to this compound.

  • Study on Cytotoxicity : A study demonstrated that a related thiazolidinone derivative showed significant cytotoxicity against M-HeLa cells, with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
  • Selectivity Index Analysis : The selectivity index for this compound was calculated to be favorable compared to other known anticancer agents, indicating its potential as a selective anticancer agent .

Properties

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBBDNRRKNEKX-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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